1,1,1-Trifluoropentane (CAS 406-82-6) is a partially fluorinated aliphatic hydrocarbon that serves as a critical intermediate, specialty solvent, and advanced heat transfer fluid component. By incorporating a terminal trifluoromethyl (-CF3) group onto a standard pentane backbone, this compound bridges the physicochemical gap between highly volatile, flammable hydrocarbon solvents and fully perfluorinated liquids. It exhibits a moderate boiling point of approximately 59.1 °C and a liquid density of 0.989 g/cm³, making it easily processable at standard ambient temperature and pressure (SATP) . In industrial procurement, it is primarily evaluated for its low global warming potential (GWP) compared to legacy hydrofluorocarbons (HFCs), its unique dipole-driven solvation properties, and its ability to form high-efficiency zeotropic mixtures for Organic Rankine Cycle (ORC) waste heat recovery systems [1].
Substituting 1,1,1-Trifluoropentane with non-fluorinated analogs like n-pentane or fully fluorinated alternatives like perfluoropentane introduces severe process limitations. Standard n-pentane is highly volatile (boiling point 36.1 °C) and poses significant flammability risks, while lacking the necessary polarity to solvate fluorinated intermediates. Conversely, fully perfluorinated solvents exhibit extreme environmental persistence and high GWP, increasingly disqualifying them from modern procurement under stringent environmental regulations. Furthermore, in thermal management and waste heat recovery applications, pure conventional refrigerants (such as R407C) undergo isothermal phase changes that lead to high exergy destruction; 1,1,1-Trifluoropentane, however, provides the precise thermodynamic profile required to create zeotropic mixtures with a temperature glide that perfectly matches waste heat source profiles, enabling superior energy recovery [1].
The introduction of the -CF3 group fundamentally alters the thermal profile of the pentane backbone. 1,1,1-Trifluoropentane exhibits a boiling point of 59.1 °C, which is substantially higher than that of unfluorinated n-pentane (36.1 °C). This elevated boiling point drastically reduces evaporative losses and vapor pressure at room temperature, allowing for safer and more reproducible liquid handling in open-bench or industrial formulations compared to standard light alkanes.
| Evidence Dimension | Boiling Point (Volatility) |
| Target Compound Data | 59.1 °C at 760 mmHg |
| Comparator Or Baseline | n-Pentane (36.1 °C) |
| Quantified Difference | +23.0 °C increase in boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
A higher boiling point minimizes evaporative loss and vapor accumulation, directly improving safety and material efficiency during solvent extraction and formulation workflows.
In liquid-liquid extraction and biphasic reaction systems, solvent density dictates the speed and cleanliness of phase separation. 1,1,1-Trifluoropentane possesses a liquid density of 0.989 g/cm³, which is nearly 58% denser than standard n-pentane (0.626 g/cm³). This near-water density, combined with its distinct polarity, allows it to serve as a highly effective organic phase in extractions where standard light hydrocarbons would suffer from prolonged emulsion formation or poor partitioning of fluorinated solutes.
| Evidence Dimension | Liquid Density |
| Target Compound Data | 0.989 g/cm³ |
| Comparator Or Baseline | n-Pentane (0.626 g/cm³) |
| Quantified Difference | +0.363 g/cm³ (+58% higher density) |
| Conditions | Standard ambient temperature |
Higher density accelerates phase separation in industrial extraction columns and biphasic reactors, increasing throughput and reducing emulsion-related downtime.
For waste energy recovery, working fluids must minimize exergy destruction during heat exchange. 1,1,1-Trifluoropentane is utilized in ultra-low GWP zeotropic mixtures (e.g., paired with neopentane) to replace pure legacy refrigerants like R407C. Unlike pure fluids that boil isothermally, 1,1,1-Trifluoropentane mixtures exhibit a temperature glide that allows non-isothermal evaporation and condensation, closely matching the temperature profile of the waste heat source and enabling up to 2600.8 kW of energy recovery in tested maritime systems [1].
| Evidence Dimension | Phase Change Thermodynamics & Energy Recovery |
| Target Compound Data | Zeotropic mixture enables up to 2600.8 kW energy recovery (temperature glide) |
| Comparator Or Baseline | Pure R407C (isothermal phase change, lower exergy recovery) |
| Quantified Difference | Significant increase in kW recovery via reduced exergy destruction |
| Conditions | Organic Rankine Cycle (ORC) waste heat recovery systems |
Selecting this compound for ORC fluid formulations directly increases the megawatt recovery potential of industrial and maritime waste heat systems.
Driven by its favorable boiling point and thermodynamic properties, 1,1,1-Trifluoropentane is procured as a core component in zeotropic working fluid mixtures. When blended with compounds like neopentane, it provides the necessary temperature glide to maximize exergy recovery from low-grade maritime and industrial waste heat sources, serving as a compliant alternative to high-GWP legacy refrigerants [1].
Due to its elevated density (0.989 g/cm³) and unique dipole moment compared to unfluorinated alkanes, this compound is highly effective as a solvent in liquid-liquid extraction workflows. It is specifically selected when partitioning fluorinated active pharmaceutical ingredients (APIs) or specialty agrochemicals, where standard pentane or hexane fails to provide adequate solvation or rapid phase separation .
In synthetic chemistry, 1,1,1-Trifluoropentane serves as a stable, liquid-phase building block for introducing trifluoromethylated aliphatic chains into advanced materials. Its 59.1 °C boiling point makes it significantly safer and easier to handle in standard reflux setups than highly gaseous lower-chain analogs like trifluoroethane or trifluoropropane.